molecular formula C8H7Br2NO2 B1410027 Methyl 3,5-dibromopyridine-2-acetate CAS No. 1806352-22-6

Methyl 3,5-dibromopyridine-2-acetate

Cat. No. B1410027
CAS RN: 1806352-22-6
M. Wt: 308.95 g/mol
InChI Key: PBWMOFJQCJLZRS-UHFFFAOYSA-N
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Description

“Methyl 3,5-dibromopyridine-2-acetate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is also known by other names such as “methyl 2-(3,5-dibromo-2-pyridyl)acetate” and "methyl 2-(3,5-dibromopyridin-2-yl)acetate" .

Scientific Research Applications

Reactivity in Brominated Pyridines Methyl 3,5-dibromopyridine-2-acetate has been involved in the synthesis of various brominated pyridines. For example, it has been converted into 3-bromo-5-ethoxypyridine and further reacted with ammonia, leading to the formation of 3-acetylamino-5-ethoxypyridine (Hertog, Falter, & Linde, 1948). This showcases its potential in multi-step organic syntheses.

Synthesis of Aminopyridinecarboxylic Acids The compound has been used in monoamination reactions followed by carbonylation, serving as a precursor for (alkylamino)pyridinecarboxylic acids. Despite its slower reaction rate compared to other dibromopyridines, satisfactory yields have been achieved (Okamoto et al., 2012).

Palladium-Catalyzed Methylation Methyl 3,5-dibromopyridine-2-acetate's derivatives have been employed in Pd(OAc)2-catalyzed methylation reactions, where peroxide acts as both the methylating agent and the hydrogen acceptor. This process is significant for activating aryl C−H bonds in various organic compounds (Zhang, Feng, & Li, 2008).

Synthesis of Heterocyclic Compounds The compound is instrumental in creating diverse heterocyclic compounds. For instance, it has facilitated the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, proving useful for large-scale production and potential rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Fluorescence and Spectroscopy Studies Methyl 3,5-dibromopyridine-2-acetate and its derivatives have been studied for their optical properties, such as UV absorption and fluorescence in aqueous acidic solutions and solid-state. These studies contribute to the understanding of the photophysical behavior of these compounds, essential for potential applications in optical materials (Yun, Kwei, & Okamoto, 1997).

Catalysis and Chemical Transformations This compound has also been used in novel syntheses of various pyridine and pyrimidine derivatives, showcasing its versatility in catalytic and synthetic organic chemistry (Katner & Brown, 1990).

properties

IUPAC Name

methyl 2-(3,5-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMOFJQCJLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dibromopyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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